molecular formula C19H16ClN3O4 B6523508 2-{5-[(4-chlorophenoxy)methyl]furan-2-yl}-5-(morpholin-4-yl)-1,3-oxazole-4-carbonitrile CAS No. 931317-67-8

2-{5-[(4-chlorophenoxy)methyl]furan-2-yl}-5-(morpholin-4-yl)-1,3-oxazole-4-carbonitrile

Cat. No.: B6523508
CAS No.: 931317-67-8
M. Wt: 385.8 g/mol
InChI Key: NKXIHLGJSGWBAR-UHFFFAOYSA-N
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Description

The compound 2-{5-[(4-chlorophenoxy)methyl]furan-2-yl}-5-(morpholin-4-yl)-1,3-oxazole-4-carbonitrile (hereafter referred to as the "target compound") is a heterocyclic molecule featuring:

  • A furan-2-yl moiety substituted at the 5-position with a 4-chlorophenoxymethyl group.
  • A 1,3-oxazole core with a morpholin-4-yl substituent at the 5-position and a nitrile group at the 4-position.
  • A molecular formula of C21H21ClN4O3 and molecular weight of 421.87 g/mol .

This compound is part of a screening library (ChemDiv ID: D301-0146) and is available for bioactivity studies .

Properties

IUPAC Name

2-[5-[(4-chlorophenoxy)methyl]furan-2-yl]-5-morpholin-4-yl-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClN3O4/c20-13-1-3-14(4-2-13)25-12-15-5-6-17(26-15)18-22-16(11-21)19(27-18)23-7-9-24-10-8-23/h1-6H,7-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKXIHLGJSGWBAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(N=C(O2)C3=CC=C(O3)COC4=CC=C(C=C4)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-{5-[(4-chlorophenoxy)methyl]furan-2-yl}-5-(morpholin-4-yl)-1,3-oxazole-4-carbonitrile (CAS Number: 931317-67-8) is a complex organic molecule that has garnered attention due to its potential biological activities, particularly in the realms of antimicrobial and anticancer research. This article synthesizes existing research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

The molecular formula of the compound is C19H16ClN3O4C_{19}H_{16}ClN_{3}O_{4}, with a molecular weight of approximately 385.8 g/mol. The structure includes a furan ring, an oxazole ring, and a morpholine moiety, which contribute to its unique chemical reactivity and biological activity.

PropertyValue
Molecular FormulaC19H16ClN3O4C_{19}H_{16}ClN_{3}O_{4}
Molecular Weight385.8 g/mol
CAS Number931317-67-8

Antimicrobial Activity

Research indicates that the compound exhibits significant antimicrobial properties . It has been tested against various bacterial strains, showing effectiveness in inhibiting growth. For instance, studies have demonstrated its activity against Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating infections caused by these pathogens .

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. It has shown cytotoxic effects on several cancer cell lines, including HeLa and QGY-7701. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation .

A comparative study highlighted the effectiveness of this compound relative to other furan and oxazole derivatives, reinforcing its promising role as an anticancer agent .

Case Studies

  • In Vitro Assessment : A study conducted by Rangappa et al. evaluated the anticancer activity of various furan derivatives, including our compound, using MTT assays. The results indicated that it significantly reduced cell viability in cancer cell lines compared to control groups .
  • Mechanistic Insights : Another investigation focused on the interaction of the compound with specific enzymes involved in cancer progression. The findings suggested that it may inhibit key signaling pathways associated with tumor growth .

Structure-Activity Relationship (SAR)

The unique combination of functional groups in this compound is crucial for its biological activity. Substitutions at specific positions on the oxazole ring have been shown to influence both antimicrobial and anticancer efficacy. For example:

Substitution PositionEffect on Activity
C-2Enhances interaction with target enzymes
C-4Critical for anticancer activity

Scientific Research Applications

Overview

The compound 2-{5-[(4-chlorophenoxy)methyl]furan-2-yl}-5-(morpholin-4-yl)-1,3-oxazole-4-carbonitrile is a complex organic molecule that has garnered attention in various scientific research domains due to its unique structural features and potential biological activities. This article explores its applications in medicinal chemistry, particularly focusing on its antimicrobial and anticancer properties, as well as its role in drug design and development.

Biological Activities

Research has indicated that this compound exhibits significant antimicrobial and anticancer activities. The biological mechanisms are primarily attributed to its ability to interact with specific molecular targets such as enzymes or receptors, leading to modulation of cellular functions.

Antimicrobial Activity

Studies have demonstrated that the compound possesses antimicrobial properties against various pathogens. Its mechanism of action involves disrupting bacterial cell wall synthesis and inhibiting enzyme activity critical for microbial survival.

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. It has shown efficacy in inhibiting the proliferation of cancer cells by inducing apoptosis and interfering with cell cycle progression. The compound's ability to target specific oncogenic pathways makes it a promising candidate for further development in cancer therapeutics.

Applications in Drug Design

The structural characteristics of this compound make it an attractive scaffold for drug design.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the morpholine or furan moieties can lead to enhanced potency and selectivity against specific targets. Various derivatives have been synthesized and tested for improved pharmacological profiles.

Case Studies

StudyFindings
Antimicrobial Efficacy A study reported that derivatives of this compound exhibited significant activity against Gram-positive and Gram-negative bacteria, highlighting its potential as a lead compound for antibiotic development.
Cancer Cell Inhibition Research demonstrated that the compound effectively reduced the viability of several cancer cell lines, including breast and lung cancer cells, through apoptosis induction.
Drug Development A patent application detailed methods for synthesizing analogs of this compound, emphasizing its versatility in drug formulation .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structural Similarities and Variations

The target compound belongs to a family of 1,3-oxazole-4-carbonitrile derivatives with furan-linked aromatic substituents. Key analogs and their distinguishing features are summarized below:

Table 1: Structural Comparison of 1,3-Oxazole-4-carbonitrile Derivatives
Compound Name Substituent on Furan Oxazole Substituent (Position 5) Molecular Formula Molecular Weight (g/mol) Key Data
Target Compound 4-Chlorophenoxymethyl Morpholin-4-yl C21H21ClN4O3 421.87 Available for screening (1 mg–50 mg)
2-{5-[(4-Methylphenoxy)methyl]furan-2-yl}-5-(pyrrolidin-1-yl)-1,3-oxazole-4-carbonitrile 4-Methylphenoxymethyl Pyrrolidin-1-yl C20H19N3O3 349.39 Available: 53 mg
2-{5-[(3-Methylphenoxy)methyl]furan-2-yl}-5-(azepan-1-yl)-1,3-oxazole-4-carbonitrile 3-Methylphenoxymethyl Azepan-1-yl C22H23N3O3 377.44 Available: 50 mg
2-{5-[(4-Methylphenoxy)methyl]furan-2-yl}-5-{[3-(morpholin-4-yl)propyl]amino}-1,3-oxazole-4-carbonitrile 4-Methylphenoxymethyl 3-(Morpholin-4-yl)propylamino C23H26N4O4 422.48 Purity: 96% (RP-HPLC)
Key Observations:

Substituent Flexibility: The phenoxy group on the furan ring varies in halogenation (e.g., 4-chloro in the target compound vs. 4-methyl in analogs) . Halogens like chlorine enhance lipophilicity and may influence target binding, while methyl groups improve metabolic stability.

Bioavailability: The morpholin-4-yl group in the target compound is a common pharmacophore that enhances aqueous solubility, whereas alkylamino chains (e.g., 3-(morpholin-4-yl)propylamino) may increase molecular flexibility and membrane permeability .

Physicochemical and Crystallographic Properties

  • Crystallography: Isostructural compounds with halogen substitutions (e.g., Cl vs.
  • Thermal Stability : The melting point of a related pyrimidine-carbonitrile (250–251°C, ) suggests high thermal stability, a trait likely shared by the target compound due to its rigid heterocyclic core .

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